molecular formula C10H12N2OS B2601223 N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide CAS No. 2168508-49-2

N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide

Cat. No.: B2601223
CAS No.: 2168508-49-2
M. Wt: 208.28
InChI Key: FHNIGRHCOOPFJW-UHFFFAOYSA-N
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Description

The compound “2-Amino-5,6-Dihydro-4H-Cyclopentathiazole HCl” is a related compound with the molecular formula CHClNS . Another related compound is “2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole” with the CAS Number: 53051-97-1 .


Molecular Structure Analysis

The molecular structure of “2-Amino-5,6-Dihydro-4H-Cyclopentathiazole HCl” has an average mass of 176.667 Da . The InChI code for “2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole” is 1S/C6H8N2S/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2, (H2,7,8) .


Physical and Chemical Properties Analysis

The physical form of “2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole” is a white to brown solid . The storage temperature is +4C .

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the specific compound .

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-9(13)11-6-10-12-7-4-3-5-8(7)14-10/h2H,1,3-6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNIGRHCOOPFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC2=C(S1)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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